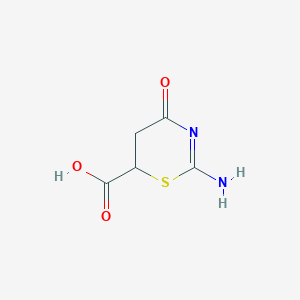

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid, also known as 2-Amino-4-oxothiazine-6-carboxylic acid (ATC) or 2-Amino-4-oxo-5,6-dihydrothiazine-6-carboxylic acid (ATC), is a compound commonly used in the synthesis of pharmaceuticals, agrochemicals and dyes. It is a heterocyclic compound composed of a nitrogen atom and a sulfur atom, and is an important intermediate in the synthesis of various pharmaceuticals. ATC has a wide range of applications and is an important tool in the development of new drugs.

Scientific Research Applications

Synthesis of Thiazine Derivatives

The compound 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid has been utilized as a precursor in the synthesis of various heterocyclic compounds. Popil’nichenko et al. (2006) demonstrated a method to synthesize thieno[2,3-b][1,4]thiazine derivatives starting from 2-acylamino-3,3-dichloroacrylonitriles, yielding methyl esters of 7-amino-2-oxo-3H-thieno[2,3-b][1,4]thiazine-6-carboxylic acid. This process involves sequential treatment with methyl mercaptoacetate and sulfuric acid, followed by annelation with triethyl orthoformate and ammonia or primary amines, confirmed by spectroscopic methods and X-ray diffraction analysis (Popil’nichenko et al., 2006).

Heterocyclic Dicarboxylic Acids as Antifungal and Antibacterial Agents

Heterocyclic dicarboxylic acids have shown promise as potential antifungal and antibacterial drugs. Dabholkar and Parab (2011) synthesized a series of new dicarboxylic acid derivatives of thiadiazines and other heterocycles using an environmentally friendly microwave-induced technique. These compounds exhibited significant antibacterial and antifungal activity, outperforming reference drugs and showing potential as novel drug candidates (Dabholkar & Parab, 2011).

Antimicrobial Properties of Thiazine Derivatives

Patel and Patel (2010) explored the synthesis of fluoroquinolone-based 4-thiazolidinones and tested their antimicrobial activities. Their study concluded that the synthesized compounds demonstrated significant antifungal and antibacterial activities, highlighting the potential of thiazine derivatives in antimicrobial applications (Patel & Patel, 2010).

Anticancer Activity of Thiazine Derivatives

Compounds based on thiazine structures have also been evaluated for their anticancer properties. Bekircan et al. (2008) synthesized a series of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and tested their anticancer activity against various cancer cell lines. The study found that some of the newly synthesized compounds showed promising anticancer activity (Bekircan et al., 2008).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid involves the condensation of 2-aminothiophenol with ethyl chloroacetate to form ethyl 2-(2-aminothiophenyl)acetate, which is then hydrolyzed to form 2-(2-aminothiophenyl)acetic acid. This acid is then cyclized with phosphorus pentoxide to form 2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid.", "Starting Materials": [ "2-aminothiophenol", "ethyl chloroacetate", "phosphorus pentoxide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate to form ethyl 2-(2-aminothiophenyl)acetate.", "Step 2: Hydrolysis of ethyl 2-(2-aminothiophenyl)acetate with an acid such as hydrochloric acid to form 2-(2-aminothiophenyl)acetic acid.", "Step 3: Cyclization of 2-(2-aminothiophenyl)acetic acid with phosphorus pentoxide in the presence of a dehydrating agent such as acetic anhydride to form 2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid." ] } | |

CAS RN |

70596-36-0 |

Product Name |

2-Amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid |

Molecular Formula |

C5H6N2O3S |

Molecular Weight |

174.18 g/mol |

IUPAC Name |

2-amino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid |

InChI |

InChI=1S/C5H6N2O3S/c6-5-7-3(8)1-2(11-5)4(9)10/h2H,1H2,(H,9,10)(H2,6,7,8) |

InChI Key |

VVWUMKXFIHHFOT-UHFFFAOYSA-N |

SMILES |

C1C(SC(=NC1=O)N)C(=O)O |

Canonical SMILES |

C1C(SC(=NC1=O)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)

![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)